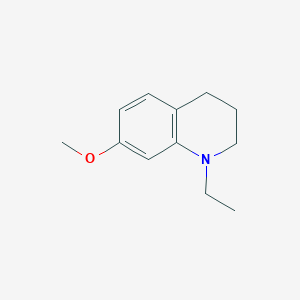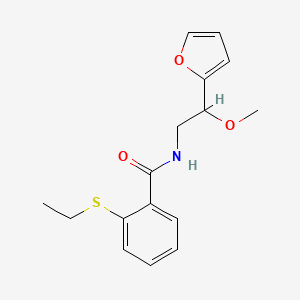
N-(1-苯基-2-(2H-1,2,3-三唑-2-基)乙基)烟酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with unique properties, such as fluorescence or conductivity.
作用机制
Target of Action
The primary targets of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide are the orexin receptors . Orexin receptors are a type of G-protein coupled receptor that are involved in regulating arousal, wakefulness, and appetite .
Mode of Action
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide acts as an antagonist at the orexin receptors . It binds to these receptors with high specificity, preventing the action of orexin neuropeptides, also known as hypocretins . This results in the suppression of wake-promoting signals, thereby promoting sleep .
Biochemical Pathways
The compound’s action on the orexin receptors affects the orexinergic system, which is a central player in the regulation of the sleep-wake cycle . By blocking the orexin receptors, the compound suppresses the activity of this system, leading to a decrease in wakefulness and an increase in sleep .
Pharmacokinetics
Triazole compounds, in general, are known for their high chemical stability . They are usually resistant to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . This suggests that N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide might have good bioavailability and stability in the body.
Result of Action
The molecular and cellular effects of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide’s action primarily involve the suppression of wake-promoting signals in the brain . This leads to an increase in sleep and a decrease in wakefulness .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide. For instance, factors such as diet, sleep patterns, and stress levels can affect the orexinergic system and thus potentially influence the compound’s effects . Additionally, the compound’s stability could be affected by factors such as pH and temperature .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction involves the reaction of an azide with an alkyne to form the 1,2,3-triazole ring. The reaction conditions usually include the use of a copper catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a triazole derivative with additional oxygen-containing functional groups, while reduction may result in a more saturated triazole ring.
相似化合物的比较
Similar Compounds
- 1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone
- Fluconazole : An antifungal agent containing a triazole ring .
- Voriconazole : Another antifungal agent with a triazole structure .
Uniqueness
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)nicotinamide is unique due to its specific combination of a triazole ring and a nicotinamide moiety. This structure allows it to interact with a wide range of biological targets, making it a versatile compound for various applications.
属性
IUPAC Name |
N-[1-phenyl-2-(triazol-2-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c22-16(14-7-4-8-17-11-14)20-15(12-21-18-9-10-19-21)13-5-2-1-3-6-13/h1-11,15H,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIAMMCYXYBIMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2522185.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2522186.png)



![N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2522191.png)
![1-[(2,5-dimethylphenyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazole](/img/structure/B2522192.png)
![N-(4-(N-(2,4-dimethylphenyl)sulfamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2522194.png)


![N-[2-(3-Methoxyphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2522203.png)
![n-[2-(3-Hydroxy-phenyl)ethyl]acetamide](/img/structure/B2522204.png)


